molecular formula C21H23N5O2S B2678128 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide CAS No. 1323851-01-9

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide

Cat. No.: B2678128
CAS No.: 1323851-01-9
M. Wt: 409.51
InChI Key: HQDSAQSCFLABHG-UHFFFAOYSA-N
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Description

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyridine ring, and a morpholine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Pyridine Ring: The 6-methylpyridin-2-yl group can be introduced via a nucleophilic substitution reaction, where the amino group of the thiazole ring reacts with a 6-methylpyridine derivative.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the thiazole derivative with 4-morpholinophenyl acetic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4-piperidinophenyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide provides unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-15-3-2-4-19(22-15)25-21-24-17(14-29-21)13-20(27)23-16-5-7-18(8-6-16)26-9-11-28-12-10-26/h2-8,14H,9-13H2,1H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDSAQSCFLABHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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